molecular formula C8H7BrN2O B1610904 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one CAS No. 64942-87-6

7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one

Cat. No.: B1610904
CAS No.: 64942-87-6
M. Wt: 227.06 g/mol
InChI Key: RMXWWJQHIWXRIT-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C8H7BrN2O and its molecular weight is 227.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Reactions and Properties

  • Chemical Behavior : A study by Plas, Woźniak, and Veldhuizen (2010) explored the chemical reactions of bromo and chloro-1,8-naphthyridines with potassium amide in liquid ammonia, providing insights into the behavior and formation of didehydro compounds in this class of chemicals (Plas, Woźniak, & Veldhuizen, 2010).

Applications in Organic Synthesis

  • Heterocyclic Ring System Synthesis : Ferrarini et al. (1981) achieved the condensation of 7-substituted-2,3-dihydro-1,8-naphthyridin-4-(1H)ones with 2-aminonicotinaldehyde to produce new heterocyclic ring systems, indicating the role of such compounds in organic synthesis (Ferrarini et al., 1981).

Antimicrobial and Antimalarial Properties

  • Antimalarial Activity : Barlin and Tan (1985) discovered that N4-substituted 7-bromo-1,5-naphthyridin-4-amines, derived from 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one, showed significant antimalarial activity, highlighting its potential in medicinal chemistry (Barlin & Tan, 1985).
  • Efflux Pump Inhibition : Oliveira-Tintino et al. (2020) studied the inhibitory action of 1,8-naphthyridine sulfonamides, related to this compound, against efflux pumps in Staphylococcus aureus, suggesting its role in combating antibiotic resistance (Oliveira-Tintino et al., 2020).

Properties

IUPAC Name

7-bromo-2,3-dihydro-1H-1,8-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-2H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXWWJQHIWXRIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498349
Record name 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64942-87-6
Record name 7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(6-Bromo-pyridin-2-ylamino)propionic acid (5.0 g) was combined with Eaton's reagent (100 mL) in a ratio of 5 g 3-(6-bromo-pyridin-2-ylamino)propionic acid per 100 mL Eaton's reagent. The resulting mixture was heated at 75° C. for 2.5 hours. Ice cold water (50 mL) was added to the reaction mixture, followed by aqueous NaOH (50% w/w) to pH 12. The mixture was then extracted twice with ethyl acetate (200 mL) and the combined organic phases were dried over sodium sulfate, filtered, and concentrated under reduced pressure. The mixture was purified by silica gel chromatography using a gradient of 0-80% ethyl acetate/hexane as the eluting solvent to give the title compound as a yellow solid (34% yield). M.p. 196-197° C., LCMS: m/z=227.26 (M+H+), 1H-NMR (DMSO-d6, 400 MHz) δ 2.57 (t, J=7.2 Hz, 2H), 3.34-3.49 (m, 2H), 6.80 (d, J=8.0 Hz, 1H), 7.74 (d, J=8.0 Hz, 1H), 7.96 (bs, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Ice
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Reactant of Route 2
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Reactant of Route 3
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Reactant of Route 4
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Reactant of Route 5
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one
Reactant of Route 6
7-Bromo-2,3-dihydro-1,8-naphthyridin-4(1H)-one

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